2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate
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Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide . Quinazolinyl derivatives are also known to have various biological activities, but specific information on “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl” was not found.
Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the specific compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate” was not found in the sources.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The specific chemical reactions involving “this compound” are not available in the sources.Mechanism of Action
Target of Action
It’s known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Biochemical Pathways
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Properties
IUPAC Name |
(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-19-14-15-10-6-3-2-5-9(10)12(16-14)18-13(17)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSHIIPASJDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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